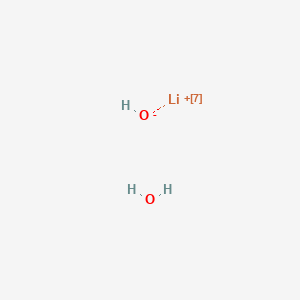

Lithium-7(1+);hydroxide;hydrate

Übersicht

Beschreibung

Lithium-7(1+);hydroxide;hydrate is a useful research compound. Its molecular formula is H3LiO2 and its molecular weight is 42.039 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Lithium-7 Hydroxide Monohydrate, also known as Lithium Hydroxide, is an inorganic compound that primarily targets biochemical processes involving lithium ions . It’s used in various industrial applications, including as a precursor for the fabrication of lithium-ion battery cathode material .

Mode of Action

As an alkali metal hydroxide, Lithium Hydroxide is a strong base, though it’s the weakest known alkali metal hydroxide . It interacts with its targets by donating its lithium ion, which can then participate in various chemical reactions .

Biochemical Pathways

In the context of lithium-ion batteries, it plays a crucial role in the formation of the cathode material .

Pharmacokinetics

It’s known to be soluble in water, which could influence its bioavailability .

Result of Action

The molecular and cellular effects of Lithium Hydroxide’s action depend on the context in which it’s used. For instance, in lithium-ion batteries, it contributes to the high energy density of the battery . In other contexts, it may have different effects.

Action Environment

The action, efficacy, and stability of Lithium Hydroxide can be influenced by various environmental factors. For instance, in the production of lithium-ion batteries, the presence of carbon nanoadditives can improve the heat storage capacity and hydration rate of Lithium Hydroxide . Additionally, the environmental impacts of producing Lithium Hydroxide from spodumene concentrate have been studied, with the soda leaching process showing lower environmental impacts in all observed categories compared to the sulfuric acid roasting process .

Biochemische Analyse

Biochemical Properties

Lithium-7 Hydroxide Monohydrate plays a role in biochemical reactions, particularly in the hydrolysis of esters. It has been observed to accelerate the hydrolysis of esters with hydroxides (KOH, NaOH, LiOH) in a water/tetrahydrofuran (THF) two-phase system

Cellular Effects

It is known to be corrosive and can cause severe skin burns and eye damage . It is also known to neutralize acids exothermically to form salts plus water .

Molecular Mechanism

Lithium-7 Hydroxide Monohydrate exerts its effects at the molecular level through various mechanisms. It reacts with certain metals (such as aluminum and zinc) to form oxides or hydroxides of the metal and generate gaseous hydrogen . It also neutralizes acids exothermically to form salts plus water .

Temporal Effects in Laboratory Settings

It is known that the monohydrate loses its water at 100–110 °C .

Dosage Effects in Animal Models

It is known to be harmful if swallowed, with an oral median lethal dose (LD50) of 210 mg/kg in rats .

Metabolic Pathways

It is known to be involved in the hydrolysis of esters .

Transport and Distribution

It is known to be soluble in water and slightly soluble in ethanol , which may influence its distribution.

Subcellular Localization

Given its solubility in water and slight solubility in ethanol , it may be distributed throughout the cell.

Biologische Aktivität

Lithium-7 hydroxide hydrate (LiOH·H₂O) is a compound of significant interest due to its diverse biological activities and applications in various fields, including medicine and industry. This article delves into the biological activity of lithium-7 hydroxide hydrate, exploring its mechanisms of action, therapeutic uses, and relevant case studies.

Chemical Identity:

- IUPAC Name: Lithium-7(1+);hydroxide;hydrate

- Molecular Formula: LiOH·H₂O

- Molecular Weight: 23.95 g/mol

- PubChem CID: 23676737

Physical Properties:

- Appearance: White crystalline solid

- Solubility: Soluble in water, dissociating into lithium ions (Li⁺) and hydroxide ions (OH⁻) .

Lithium exerts its biological effects primarily through the inhibition of glycogen synthase kinase 3 beta (GSK3β), a key regulatory enzyme involved in various cellular processes including metabolism, cell proliferation, and apoptosis. Lithium competes with magnesium for binding sites on GSK3β, thereby inhibiting its activity. This inhibition leads to increased phosphorylation of various substrates that are critical for cellular signaling pathways .

Therapeutic Uses

Lithium-7 hydroxide hydrate has been extensively studied for its therapeutic applications:

- Bipolar Disorder Treatment: Lithium salts, including lithium hydroxide, are commonly used as mood stabilizers in the treatment of bipolar disorder. They help reduce the frequency and severity of manic episodes .

- Neuroprotective Effects: Research indicates that lithium may have neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease by promoting neuronal survival and reducing neuroinflammation .

- Antidepressant Effects: Lithium has been shown to augment the effects of antidepressants in treatment-resistant depression, possibly through its modulatory effects on neurotransmitter systems .

Case Studies

- Bipolar Disorder Management:

- Neuroprotective Study:

- Mood Stabilization in Depression:

Toxicological Considerations

While lithium compounds are generally safe when used therapeutically, they can exhibit toxicity at elevated levels. Common side effects include gastrointestinal disturbances, tremors, and renal impairment. Monitoring serum lithium levels is crucial to avoid toxicity .

Safety Guidelines

Wissenschaftliche Forschungsanwendungen

Lithium-7 hydroxide hydrate, also known as Lithium-7 Hydroxide Monohydrate or LiOH.H2O, has a variety of applications across different industries, including nuclear power, lithium-ion batteries, and CO₂ scrubbing . It is a compound of lithium, hydrogen, and oxygen, forming unique bonds that give it beneficial properties .

Scientific Research Applications

Lithium-7 hydroxide hydrate is studied for understanding its hydration structure and dynamics. Studies using X-ray scattering and neutron diffraction have shown that lithium ions have a strong hydration tendency, typically being four-coordinated in aqueous solution. This strong hydration influences the ion's interactions in chemical and physical processes, such as electrochemical applications and ion solvation in water.

Key Applications

Nuclear Industry: Lithium-7 hydroxide is essential in pressurized water reactors (PWR) . It is used as an additive in PWR primary coolant to maintain water chemistry, counteracting the corrosive effects of boric acid and minimizing corrosion in steam generators . The compound must be very pure to prevent the formation of tritium by neutron capture .

Lithium-ion Batteries: Lithium hydroxide is mainly used in the production of cathode materials for lithium-ion batteries . It is a preferred precursor for lithium nickel manganese cobalt oxides .

Carbon Dioxide Scrubbing: Lithium hydroxide is used in breathing gas purification systems to remove carbon dioxide from exhaled gas, producing lithium carbonate and water . Anhydrous lithium hydroxide is preferred in spacecraft respirator systems due to its lower mass and lesser water production, with one gram of the anhydrous form capable of removing 450 cm3 of carbon dioxide gas . The monohydrate loses its water at 100–110 °C .

Other Uses: Lithium hydroxide finds uses in ceramics and Portland cement formulations, where it helps to suppress ASR (concrete cancer) .

Additional Applications

- Grease Production: Lithium hydroxide is used to produce lithium greases, such as lithium stearate, which are general-purpose lubricating greases with high water resistance and usefulness over a range of temperatures .

- Production of other Lithium Compounds: It is a key intermediate in the production of other lithium compounds, such as lithium fluoride .

- Heat Transfer Medium: It can also be used as a heat transfer medium and as a storage-battery electrolyte .

- Low-Temperature Chemical Heat Storage: The hydration reaction and dehydration process of LiOH have been studied for heat storage at temperatures between 20 °C and 30 °C .

- Alkalizing agent: Lithium hydroxide (isotopically enriched in lithium-7) is used to alkalize the reactor coolant in pressurized water reactors for corrosion control and provides radiation protection against free neutrons .

Structural Changes During Carbonation

Eigenschaften

IUPAC Name |

lithium-7(1+);hydroxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.2H2O/h;2*1H2/q+1;;/p-1/i1+0;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXDVVHUTZTUQK-GLJCYROLSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].O.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[7Li+].O.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3LiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635505 | |

| Record name | (~7~Li)Lithium hydroxide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

42.039 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76576-68-6 | |

| Record name | (~7~Li)Lithium hydroxide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium-7Li hydroxide monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.